Optical Rotation: Definitive Single-Enantiomer Identity vs. Racemic Mixture
The (R)-(+)-enantiomer exhibits a specific optical rotation of +8.5° (c=1, MeOH), confirming its identity as a single enantiomer . In contrast, the racemic mixture (CAS 14869-00-2) shows a specific rotation of 0°, indicating zero net optical activity . This direct comparison provides an unambiguous quality control metric for procurement of the correct, enantioenriched form.
| Evidence Dimension | Specific Optical Rotation [α]D (c=1, MeOH, 20°C) |
|---|---|
| Target Compound Data | +8.5° |
| Comparator Or Baseline | Racemic 1-benzyloxy-2-butanol (CAS 14869-00-2): 0° |
| Quantified Difference | Δ = 8.5° (absolute) |
| Conditions | Polarimetry, c=1 in methanol |
Why This Matters
This measurement is indispensable for release testing and identity confirmation, ensuring that the received material fulfills the required stereochemical specification.
